molecular formula C15H17N5O2S B2985297 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole CAS No. 2415553-47-6

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole

Cat. No. B2985297
M. Wt: 331.39
InChI Key: NBZIZWCIONHJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBP and has been extensively studied for its therapeutic properties.

Mechanism Of Action

The mechanism of action of MBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.

Biochemical And Physiological Effects

MBP has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MBP in lab experiments is its potential therapeutic properties. MBP has been found to have significant anti-tumor and neuroprotective properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using MBP in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of MBP. One of the main directions is the development of new drugs based on the structure of MBP. Researchers are also studying the potential use of MBP in various imaging techniques for the diagnosis of diseases. Additionally, there is ongoing research on the mechanism of action of MBP and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of MBP is a complex process that involves several steps. The initial step involves the synthesis of 2-aminobenzoic acid, which is then reacted with piperazine to form 2-(4-piperazin-1-yl-phenyl)-benzoic acid. This intermediate product is then reacted with thionyl chloride and methanol to form 2-(4-methoxymethyl-thiadiazol-5-yl)-phenylamine. Finally, this compound is reacted with 2-chloro-1,3-benzoxazole to form the desired product, 2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole.

Scientific Research Applications

MBP has been extensively studied for its potential applications in various fields. It has been found to have significant therapeutic properties and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MBP has also been studied for its potential use as a diagnostic tool in various imaging techniques.

properties

IUPAC Name

2-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-21-10-13-17-15(23-18-13)20-8-6-19(7-9-20)14-16-11-4-2-3-5-12(11)22-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZIZWCIONHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.